molecular formula C9H7NO2 B375332 N-Methylphthalimide CAS No. 550-44-7

N-Methylphthalimide

Cat. No.: B375332
CAS No.: 550-44-7
M. Wt: 161.16g/mol
InChI Key: ZXLYYQUMYFHCLQ-UHFFFAOYSA-N
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Description

N-Methylphthalimide is an organic compound with the molecular formula C₉H₇NO₂. It is a derivative of phthalimide, where a methyl group is attached to the nitrogen atom. This compound is known for its role as an intermediate in organic synthesis and its applications in various industrial processes.

Safety and Hazards

N-Methylphthalimide may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment should be worn when handling it .

Biochemical Analysis

Biochemical Properties

N-Methylphthalimide participates in various biochemical reactions. It has been studied for its role in single electron transfer (SET)-induced photochemical reactions with silyl enol ether . Additionally, it undergoes nitration to afford the 3-nitro-derivative

Cellular Effects

Phthalimide derivatives, to which this compound belongs, have shown various biological activities such as antinoceptive, anti-inflammatory, antitumor, anti-convulsant, and antimicrobial actions . These activities suggest that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylphthalimide can be synthesized through several methods:

    Methylation of Phthalimide: One common method involves the methylation of phthalimide using dimethyl carbonate as a methylating agent in the presence of a tertiary amine catalyst.

    Reaction with Methylamine: Another method involves heating phthalic anhydride with methylamine gas under nitrogen protection.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale methylation reactions using phthalimide and methylating agents like dimethyl carbonate. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

N-Methylphthalimide undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Electroreduction: Ionic liquids and phenol under silent and ultrasonic conditions.

    Photoreduction: 2,3-dimethyl-2-butene.

    Nitration: Nitric acid or other nitrating agents.

Major Products:

    Reduction: 3-hydroxy-2-methyl-isoindolin-1-one.

    Photoreduction: Products formed through single electron transfer mechanisms.

    Nitration: 3-nitro-N-Methylphthalimide.

Comparison with Similar Compounds

N-Methylphthalimide can be compared with other phthalimide derivatives:

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and industrial processes. Its methyl group enhances its solubility and reactivity compared to phthalimide, making it a valuable intermediate in chemical reactions.

Properties

IUPAC Name

2-methylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLYYQUMYFHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027198
Record name N-Methylphthalimide
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Molecular Weight

161.16 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-
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CAS No.

550-44-7
Record name N-Methylphthalimide
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Record name N-Methylphthalimide
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Record name N-Methylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-methyl-
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Record name N-methylphthalimide
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Record name N-METHYLPHTHALIMIDE
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Synthesis routes and methods I

Procedure details

An addition funnel is charged with 46 parts of phthalic anhydride. After the anhydride is melted, it is added as a slow stream through an adaptor heated at 250° C containing a side arm. The adaptor is connected to a glass tube filled with glass beads. Through the side arm of the adaptor there is introduced methylamine gas. The mixture of the methylamine gas and the liquid phthalic anhydride is allowed to flow into the glass tube heated at 300° C which contains glass beads. At the bottom of the glass tube there is a receiver in the form of 100 ml flask fitted with a side arm. The methylamine gas is introduced at a rate of 1-2 parts per minute. The addition of the molten phthalic anhydride is completed in about 10-15 minutes while excess methylamine and water produced in the reaction being vented through the side arm. There is obtained a 72% yield of N-methylphthalimide as a white solid having a melting point of 129.5°-132° C. No unreacted phthalic anhydride and less than 1% by weight of bis-(N-methyl)amide of phthalic anhydride was detected in the final product based on liquid chromotography.
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Synthesis routes and methods II

Procedure details

To a suspension of 25.0 g (0.17 mol) of phthalic anhydride in 200 ml of water was added 30 g (0.38 mol) of a 40% aqueous solution of methylamine. The mixture was heated at reflux for four hours, after which approximately 50 ml of the aqueous amine was removed by distillation and the mixture allowed to cool. The resultant precipitate was collected by filtration to yield 10.3 g of N-methylphthalimide (cyclic imide (b)(4)).
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Synthesis routes and methods III

Procedure details

The above results show that an exchange occurred between 4-phenoxy-N-methylphthalimide and phthalic anhydride, resulting in a 46% yield of N-methylphthalimide and a 64% yield of 4-phenoxyphthalic anhydride or acid. This conversion of 4-phenoxy-N-methylphthalimide to 4-phenoxyphthalic anhydride was achieved in a direct manner without any requirement for converting the 4-phenoxy-N-methylphthalimide to the corresponding hydrazide or the base hydrolysis thereof, resulting in the production of metal salt requiring the neutralization and heating of the resulting phthalic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methylphthalimide?

A1: this compound is represented by the molecular formula C9H7NO2 and has a molecular weight of 161.16 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ Infrared (IR) spectroscopy to analyze the content and identify this compound. [] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H, 13C, and 15N NMR, has been utilized to study its structure and properties. [] Ultraviolet (UV) spectroscopy is also used to study its photophysical properties and intermolecular interactions. []

Q3: What is known about the excited states of this compound and how do they influence its reactivity?

A3: this compound exhibits distinct reactivity patterns depending on whether it's in a singlet or triplet excited state. For instance, reactions with alkenes can lead to [2+2] cycloadducts from the singlet excited state or [4+2] cycloadducts from the triplet excited state. [] The presence of fluoro substituents can further affect the excited state energy levels and influence reaction pathways, as observed in the photoreactions of 3,4,5,6-tetrafluoro-N-methylphthalimide with various alkenes. []

Q4: How does hydrogen bonding impact the photophysical properties of this compound?

A4: The addition of alcohols to this compound can lead to intermolecular hydrogen bonding between the carbonyl group of this compound and the alcohol molecule, particularly in less polar solvents. This interaction has been shown to enhance fluorescence intensity and quantum yields, potentially by affecting the efficiency of intersystem crossing. []

Q5: What are some efficient methods for synthesizing this compound?

A5: this compound can be synthesized directly from phthalic anhydride and aqueous methylamine, achieving yields up to 94%. [] Microwave irradiation can be employed to accelerate the reaction, further improving the yield to 87%. [] Another method involves reacting phthalic anhydride with methylamine under microwave irradiation in the presence of ethanolamine, which acts as a catalyst. []

Q6: How can 4-Nitro-N-methylphthalimide be synthesized and what are its applications?

A6: 4-Nitro-N-methylphthalimide can be prepared by reacting phthalic anhydride with aqueous methylamine and nitric acid in toluene. [] This compound serves as a versatile starting material for synthesizing various substituted 4-aryloxypthalic acids via nucleophilic substitution reactions with phenols. [] Optimization of the reaction conditions, including temperature, solvent, molar ratio, and reaction time, is crucial for maximizing yield.

Q7: Can you elaborate on the use of this compound in synthesizing tricyclic ring systems?

A7: this compound plays a key role in photoinduced decarboxylative cyclization reactions, leading to the formation of tricyclic ring systems. Studies have demonstrated the transformation of phthalimidoalkylsulfanylalkylcarboxylates into tricyclic ring systems with high regioselectivity upon irradiation. [] The presence of a carboxylate anion alpha to the sulfur atom facilitates decarboxylation and enhances product yields.

Q8: How does this compound react with alkenes under photochemical conditions?

A8: this compound can undergo both [2+2] and [4+2] photocycloadditions with alkenes. [] The specific reaction pathway and product distribution depend on factors such as the alkene structure, solvent, and irradiation conditions. For instance, photoreactions with allyltrimethylsilane yield a [2+2] cycloadduct from the singlet excited state and [4+2] cycloadducts from the triplet excited state. []

Q9: What are some applications of this compound derivatives in materials science?

A9: this compound derivatives, particularly asymmetrically substituted ones, are valuable building blocks for synthesizing novel polyimides. [] These polymers exhibit desirable properties such as good solubility, high thermal stability, and excellent thermoxidative stability, making them suitable for various high-performance applications.

Q10: How is this compound employed in developing sensors?

A10: this compound derivatives can function as solvatochromic dyes, exhibiting changes in their optical properties depending on the surrounding solvent environment. This property makes them suitable for sensing applications. For example, 4-amino-N-methylphthalimide has been utilized as a sensing membrane in a benzene gas sensor, where changes in its optical properties upon exposure to benzene are detected by a gated lateral bipolar junction transistor. []

Q11: What is the potential of this compound derivatives in the development of redox flow batteries?

A11: Research suggests that this compound holds promise as an anolyte material in nonaqueous redox flow batteries. [] This is attributed to its favorable redox potential and stability upon cycling. Studies have explored this compound-based flow battery chemistries exhibiting high theoretical cell voltages and demonstrating excellent cycling stability.

Q12: How have computational chemistry methods been applied to study this compound and its derivatives?

A12: Ab initio calculations, including Hartree-Fock (RHF), Moller-Plesset perturbation theory (MP2), and multi-configurational self-consistent field (MCSCF) methods, have been employed to investigate the electronic structure and properties of this compound derivatives. [] These calculations provide insights into charge distribution, bond lengths, and vibrational modes, aiding in the understanding of intramolecular charge transfer processes and photochemical behavior.

Q13: Are there any structure-activity relationship (SAR) studies on this compound derivatives?

A13: While the provided texts do not delve into detailed SAR studies, they highlight the impact of structural modifications on the properties and reactivity of this compound. For instance, introducing fluorine substituents alters the photochemical reactivity by affecting the excited state energy levels. [] Similarly, the presence and position of carboxylate groups significantly influence the regioselectivity and efficiency of photodecarboxylative cyclization reactions. []

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